molecular formula C18H17NO3S B2951009 1'-[2-(thiophen-2-yl)acetyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one CAS No. 1705986-06-6

1'-[2-(thiophen-2-yl)acetyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one

Cat. No.: B2951009
CAS No.: 1705986-06-6
M. Wt: 327.4
InChI Key: LWPZOCNDZWAENX-UHFFFAOYSA-N
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Description

1’-[2-(thiophen-2-yl)acetyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one is a complex organic compound characterized by its unique spiro structure, which integrates a benzofuran and piperidine ring system. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

The synthesis of 1’-[2-(thiophen-2-yl)acetyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Spiro Formation: The spiro linkage is introduced by reacting the benzofuran derivative with a piperidine derivative under controlled conditions.

    Thiophene Acetylation: The final step involves the acetylation of the spiro compound with a thiophene derivative, often using acyl chlorides or anhydrides in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and advanced purification techniques.

Chemical Reactions Analysis

1’-[2-(thiophen-2-yl)acetyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting ketones to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the thiophene ring, using reagents like halogens or nucleophiles.

Major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted thiophene compounds.

Scientific Research Applications

1’-[2-(thiophen-2-yl)acetyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Research explores its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Comparison with Similar Compounds

Similar compounds to 1’-[2-(thiophen-2-yl)acetyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one include other spiro compounds and thiophene derivatives. Compared to these, the unique combination of benzofuran, piperidine, and thiophene moieties in this compound provides distinct chemical reactivity and biological activity profiles. Examples of similar compounds include:

    Spiro[cyclohexane-1,3’-indoline]: Known for its use in medicinal chemistry.

    Thiophene-2-carboxylic acid: Utilized in organic synthesis and material science.

Properties

IUPAC Name

1'-(2-thiophen-2-ylacetyl)spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c20-16(11-13-5-3-10-23-13)19-9-4-8-18(12-19)15-7-2-1-6-14(15)17(21)22-18/h1-3,5-7,10H,4,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPZOCNDZWAENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)CC3=CC=CS3)C4=CC=CC=C4C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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